molecular formula C4H7BrZn B3117720 3-Butenylzinc bromide CAS No. 226570-67-8

3-Butenylzinc bromide

Cat. No. B3117720
CAS RN: 226570-67-8
M. Wt: 200.4 g/mol
InChI Key: BFFDFNINBXPQIU-UHFFFAOYSA-M
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Description

3-Butenylzinc bromide is an organozinc compound . It is a nucleophilic reagent applicable for substitution and addition reactions . It can also be used in cross-coupling reactions, specifically Negishi couplings .


Molecular Structure Analysis

The molecular formula of this compound is C4H7BrZn . The bromine atom in the compound has a radius of 102 pm and its Van der Waals radius is 183 pm .


Chemical Reactions Analysis

This compound is used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates .


Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid . It has a molecular weight of 200.39 , a melting point of -108 °C, a boiling point of 65-67 °C, and a density of 0.973 g/mL at 25 °C . It is soluble in water .

Scientific Research Applications

Oxidation Studies

3-Butenylzinc bromide, along with its magnesium and aluminium counterparts, has been studied for its oxidation behavior at low temperatures. The oxidation products, when reduced by various reducing agents, showed a predominance of secondary structures in the resulting peroxides (Czernecki, Georgoulis, & Michel, 1977).

Electrosynthesis

The electrosynthesis of 3-thienylzinc bromide, which is chemically related to this compound, was performed under mild conditions. This process involved the electroreduction of a solution containing zinc bromide and a nickel-bipyridine complex, using a magnesium rod as a sacrificial anode. The organometallic product was then coupled with aryl halides using palladium catalysis (Gosmini, Nédélec, & Périchon, 1997).

Mechanism of Action

Target of Action

3-Butenylzinc bromide is primarily used as a nucleophilic reagent in organic synthesis . It targets organic halides or triflates in palladium-catalyzed Negishi cross-coupling reactions .

Mode of Action

This compound interacts with its targets (organic halides or triflates) in a Negishi coupling reaction . This reaction is a type of cross-coupling reaction, allowing the construction of carbon-carbon bonds . The compound acts as a nucleophile, donating an electron pair to form a bond with the electrophilic carbon in the organic halide or triflate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Negishi coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds from simpler precursors . The downstream effects include the synthesis of various organic compounds, which can be used in a wide range of applications, from pharmaceuticals to materials science .

Pharmacokinetics

Its bioavailability would depend on the specific experimental conditions, including the solvent used, the presence of other reagents, and the temperature .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Negishi coupling reactions . This enables the synthesis of a wide variety of complex organic compounds from simpler precursors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, the solvent used, and the presence of other reagents . For example, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Furthermore, it is usually used in a well-ventilated area or outdoors due to its classification as a flammable liquid .

Safety and Hazards

3-Butenylzinc bromide is classified as a highly flammable liquid and vapor (H225), harmful if swallowed (H302), causes serious eye irritation (H319), may cause respiratory irritation (H335), may cause drowsiness or dizziness (H336), and is suspected of causing cancer (H351) . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

bromozinc(1+);but-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFDFNINBXPQIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC=C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226570-67-8
Record name 226570-67-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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